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Compound of Interest

Compound Name: 5-Benzoyl-2-benzimidazolinone

Cat. No.: B117170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 5-
Benzoyl-2-benzimidazolinone, a key chemical entity with applications in medicinal chemistry

and drug development. This document outlines the expected spectroscopic data based on its

chemical structure and provides standardized experimental protocols for obtaining such data.

Core Compound Information
Property Value

Chemical Name 5-Benzoyl-2-benzimidazolinone

Synonyms
(2-Hydroxy-1H-benzimidazol-5-

yl)phenylmethanone, Mebendazole Impurity B

Molecular Formula C₁₄H₁₀N₂O₂

Molecular Weight 238.24 g/mol [1]

CAS Number 21472-33-3[1]

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 5-Benzoyl-2-
benzimidazolinone. This data is compiled from typical values for the constituent functional

groups and analysis of closely related benzimidazole derivatives.
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Table 1: FT-IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H Stretch (Amide)

3100-3000 Medium Aromatic C-H Stretch

~1710 Strong C=O Stretch (Amide)

~1650 Strong C=O Stretch (Benzoyl Ketone)

1620-1580 Medium-Strong C=C Stretch (Aromatic)

1490-1450 Medium C-N Stretch

1300-1200 Medium C-N Stretch

850-750 Strong
Aromatic C-H Bend (Out-of-

plane)

Table 2: UV-Vis Spectroscopy Data
λmax (nm)

Molar Absorptivity
(ε)

Solvent
Electronic
Transition

~280 >10,000 Ethanol/Methanol
π → π* (Benzoyl

Chromophore)

~240 >15,000 Ethanol/Methanol

π → π*

(Benzimidazolinone

Core)

Table 3: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.8 Singlet 1H N-H (Amide)

~10.6 Singlet 1H N-H (Amide)

~7.8-7.5 Multiplet 5H
Aromatic C-H

(Benzoyl)

~7.4 Doublet 1H
Aromatic C-H

(Benzimidazolinone)

~7.2 Doublet of Doublets 1H
Aromatic C-H

(Benzimidazolinone)

~7.0 Doublet 1H
Aromatic C-H

(Benzimidazolinone)

Table 4: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-
d₆)
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Chemical Shift (δ, ppm) Assignment

~195 C=O (Benzoyl Ketone)

~155 C=O (Amide)

~140 Aromatic C (Quaternary)

~135 Aromatic C (Quaternary)

~132 Aromatic C-H

~130 Aromatic C-H

~129 Aromatic C-H

~128 Aromatic C (Quaternary)

~125 Aromatic C-H

~115 Aromatic C-H

~110 Aromatic C-H

Table 5: Mass Spectrometry Data
m/z Ion

238.07 [M]⁺ (Molecular Ion)

210 [M-CO]⁺

133 [M-C₆H₅CO]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols represent standard procedures and may be adapted based on the specific

instrumentation and sample characteristics.
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FT-IR Spectroscopy
Objective: To identify the functional groups present in 5-Benzoyl-2-benzimidazolinone.

Sample Preparation Data Acquisition

Data Processing

Grind 1-2 mg of sample with ~100 mg of dry KBr Press the mixture into a thin, transparent pellet Place the KBr pellet in the FT-IR spectrometer

Record a background spectrum of the empty sample holder Acquire the sample spectrum (4000-400 cm⁻¹) Perform baseline correction and background subtraction Identify and label significant absorption peaks

Sample Preparation

Data Acquisition Data Analysis

Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol) Prepare a series of dilutions from the stock solution

Measure the absorbance of each dilution from 200-400 nmCalibrate the spectrophotometer with a solvent blank Identify the wavelength(s) of maximum absorbance (λmax) Plot absorbance vs. concentration and determine molar absorptivity (ε) using the Beer-Lambert law

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) Transfer the solution to an NMR tube Place the NMR tube in the spectrometer and lock on the deuterium signal Shim the magnetic field to achieve homogeneity Acquire ¹H and ¹³C NMR spectra Apply Fourier transform, phase correction, and baseline correction Calibrate the chemical shifts using the residual solvent peak Integrate ¹H signals and assign peaks

Sample Preparation Data Acquisition Data Analysis

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) Ionize the sample (e.g., using Electrospray Ionization - ESI) Analyze the ions based on their mass-to-charge ratio (m/z) Identify the molecular ion peak [M]⁺ Analyze the fragmentation pattern to confirm the structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b117170#spectroscopic-characterization-of-5-benzoyl-
2-benzimidazolinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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